Cyclobutanepropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

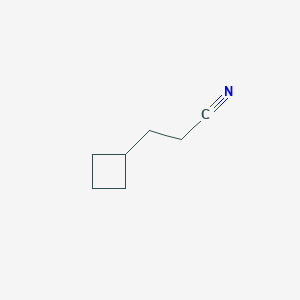

Cyclobutanepropanenitrile is an organic compound characterized by a cyclobutane ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutanepropanenitrile can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This method is often catalyzed by transition metals such as rhodium or ruthenium . Another method involves the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale cycloaddition reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclobutanepropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanone derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Cyclobutanone derivatives.

Reduction: Cyclobutylamine.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanepropanenitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclobutane-containing pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclobutanepropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanepropanenitrile: Similar in structure but with a three-membered ring.

Cyclopentanepropanenitrile: Contains a five-membered ring instead of four.

Cyclobutanone: Lacks the nitrile group but has a similar cyclobutane ring

Uniqueness

Cyclobutanepropanenitrile is unique due to its combination of a cyclobutane ring and a nitrile group, which imparts distinct chemical and physical properties.

Biological Activity

Antimicrobial Activity

Cyclobutanepropanenitrile has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study by Makawana et al., the compound exhibited significant inhibitory effects against Bacillus subtilis and Clostridium tetani . The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 8-16 μg/mL, indicating potent antimicrobial activity.

Table 1: Antimicrobial activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 8 |

| Clostridium tetani | 16 |

Anticancer Properties

Recent investigations have revealed the potential anticancer properties of cyclobutane-containing compounds, including this compound. In a study using human cancer cell lines, the compound demonstrated cytotoxic activity against various tumor types .

Case Study: Cytotoxicity in Human Cancer Cell Lines

Researchers evaluated the cytotoxic effects of this compound on three human cancer cell lines: P-388 (leukemia), HT-29 (colon cancer), and A549 (lung cancer). The results showed significant growth inhibition, with IC50 values below 4 μg/mL for all three cell lines .

Table 2: Cytotoxic activity of this compound

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| P-388 (Leukemia) | 3.2 |

| HT-29 (Colon) | 3.8 |

| A549 (Lung) | 3.5 |

Enzyme Inhibition

This compound has demonstrated potential as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes. A study focusing on cytochrome P450 2D6 (CYP2D6) revealed that cyclobutane-containing compounds, including this compound, act as potent mechanism-based inhibitors of this enzyme .

Research Findings: CYP2D6 Inhibition

In vitro assays showed that this compound inhibited CYP2D6 with an IC50 value of 0.5 μM. This inhibition was found to be time-dependent and irreversible, suggesting a mechanism-based inhibition process .

Potential Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for drug development. Its antimicrobial properties could be exploited in the creation of new antibiotics, while its anticancer potential may lead to novel chemotherapeutic agents .

Furthermore, the compound's ability to inhibit CYP2D6 could be utilized in the development of drugs targeting specific metabolic pathways or as a tool for studying drug metabolism .

Properties

IUPAC Name |

3-cyclobutylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c8-6-2-5-7-3-1-4-7/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVHAPIRDLICII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.